7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
A similar compound, bctp, is known to target theTRPV1 channel . TRPV1 is a non-selective cation channel that is considered to be a molecular detector for noxious stimuli.
Mode of Action
The related compound bctp is aTRPV1 antagonist . Antagonists are substances that inhibit the function of a target. In the case of BCTP, it blocks the activation of the TRPV1 channel by various stimuli .
Biochemical Pathways
The trpv1 channel, which is targeted by the related compound bctp, plays a role in pain perception and thermoregulation . Therefore, it is possible that this compound could affect these processes.
Result of Action
Given the related compound bctp’s antagonistic action on the trpv1 channel , it is possible that this compound could have analgesic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the ketone to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and fluorophenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Industry: The compound can be used in the development of new materials with unique properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(TERT-BUTYL)-2-{3-[4-(4-FLUOROPHENYL)PIPERAZINO]-3-OXOPROPYL}-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include other benzothieno[2,3-d]pyrimidine derivatives and compounds with similar functional groups, such as:
- Bis(2-ethylhexyl) terephthalate
- Quaternary ammonium compounds
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
7-tert-butyl-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN4O2S/c1-27(2,3)17-4-9-20-21(16-17)35-26-24(20)25(34)29-22(30-26)10-11-23(33)32-14-12-31(13-15-32)19-7-5-18(28)6-8-19/h5-8,17H,4,9-16H2,1-3H3,(H,29,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYQNPFIKHUCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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